REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[S:8])=[CH:5][CH:4]=1.Br[CH:13]([CH:20]=O)[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16]>ClCCCl.C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]2[S:8][C:13]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:20][N:9]=2)=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
1.62 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C(=S)N)C=C1
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Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
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BrC(CC(=O)OCC)C=O
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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ClCCCl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
|
TEMPERATURE
|
Details
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under reflux for 3 hours
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Duration
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3 h
|
Type
|
WASH
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Details
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successively washed with a saturated aqueous sodium hydrogencarbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate
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Type
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CUSTOM
|
Details
|
The residue obtained
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Type
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CUSTOM
|
Details
|
by removing the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=2/1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C=1SC(=CN1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.79 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |